

Application Note: HPLC-MS/MS Analysis of Mitragynine Pseudoindoxyl

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Compound of Interest

Compound Name: *Mitragynine pseudoindoxyl*

Cat. No.: *B15618177*

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Abstract

This application note details a sensitive and specific method for the quantitative analysis of **Mitragynine Pseudoindoxyl** in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **Mitragynine pseudoindoxyl** is a potent opioid agonist and a metabolite of 7-hydroxymitragynine, a key alkaloid of the plant *Mitragyna speciosa* (Kratom).[1] The described methodology is crucial for researchers in pharmacology, toxicology, and drug development studying the pharmacokinetics and physiological effects of Kratom alkaloids.

Introduction

Mitragynine and 7-hydroxymitragynine are the two most prominent alkaloids found in the leaves of the Kratom tree.[2] While mitragynine is the most abundant, 7-hydroxymitragynine is considerably more potent.[3] Recent studies have identified **mitragynine pseudoindoxyl** as a metabolite of 7-hydroxymitragynine, exhibiting even greater potency as an opioid agonist.[1] This discovery underscores the importance of accurately quantifying **mitragynine pseudoindoxyl** to understand the overall pharmacological profile of Kratom. This document provides a comprehensive protocol for the analysis of **mitragynine pseudoindoxyl** using HPLC-MS/MS, a technique that offers high sensitivity and selectivity for complex biological samples.[3]

Experimental

A liquid-liquid extraction procedure is employed for the isolation of **mitragynine pseudoindoxyl** from plasma or urine samples.

- To 100 μ L of the sample (plasma or urine), add 25 μ L of an internal standard solution (e.g., Mitragynine-d3).
- Add 500 μ L of 0.1 M NaOH to alkalize the sample.
- Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- System: Waters Acquity UPLC system or equivalent^[1]
- Column: Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm^[1]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min

- Column Temperature: 50 °C[1]
- Injection Volume: 5 µL
- System: Waters Xevo TQ-S micro mass spectrometer or equivalent[1]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 0.5 kV[1]
- Source Temperature: 150 °C[1]
- Desolvation Temperature: 450 °C[1]
- Desolvation Gas Flow: 900 L/h[1]
- Cone Gas Flow: 50 L/h[1]
- MRM Transitions:
 - **Mitragynine Pseudoindoxyl**: m/z 415.2 → 190.1[1][3]
 - Internal Standard (Mitragynine-d3): m/z 402.2 → 174.1

Results and Discussion

The developed HPLC-MS/MS method provides excellent separation and sensitive detection of **mitragynine pseudoindoxyl**. The fragmentation of mitragynine-related compounds typically involves cleavage of the C-ring and loss of the substituted piperidine D-ring.[3] For **mitragynine pseudoindoxyl** (initially identified as an unknown metabolite of 7-hydroxymitragynine), the transition of m/z 415.2 > 190.1 was found to be the most abundant and specific, making it ideal for quantitation.[1][3]

Method Validation

The method should be validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects. The following tables provide a template for summarizing the quantitative data.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	R ²
Mitragynine Pseudoindoxyl	0.1 - 100	> 0.995

Table 2: Precision and Accuracy

Analyte	Spiked Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Mitragynine Pseudoindoxyl	0.5	< 15	< 15	85 - 115
Mitragynine Pseudoindoxyl	5	< 15	< 15	85 - 115
Mitragynine Pseudoindoxyl	50	< 15	< 15	85 - 115

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (ng/mL)	LOQ (ng/mL)
Mitragynine Pseudoindoxyl	0.05	0.1

Conclusion

This application note presents a robust and reliable HPLC-MS/MS method for the determination of **mitragynine pseudoindoxyl** in biological samples. The protocol is suitable for pharmacokinetic studies and toxicological screenings, providing the necessary sensitivity and specificity to advance our understanding of Kratom's complex pharmacology.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions

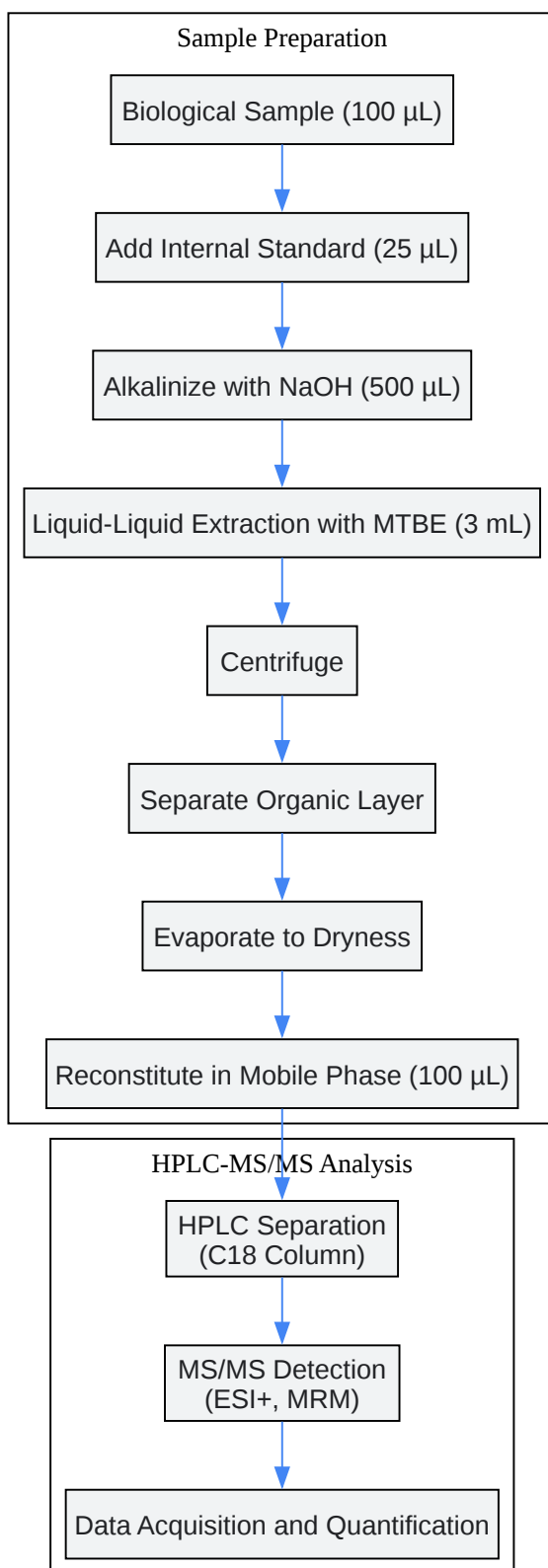
- Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of **mitragynine pseudoindoxyl** reference standard and dissolve it in 1 mL of methanol.
- Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of methanol.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with methanol to achieve concentrations ranging from 0.1 to 100 ng/mL.
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Mitragynine-d3 in methanol.
- Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Protocol 2: Sample Extraction

- Label autosampler vials for each sample, calibrator, and quality control.
- Pipette 100 µL of the respective sample, calibrator, or QC into appropriately labeled microcentrifuge tubes.
- Add 25 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank.
- Add 500 µL of 0.1 M NaOH to each tube and vortex for 10 seconds.
- Add 3 mL of methyl tert-butyl ether (MTBE) to each tube.
- Cap the tubes and vortex for 5 minutes.
- Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new set of labeled tubes.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.

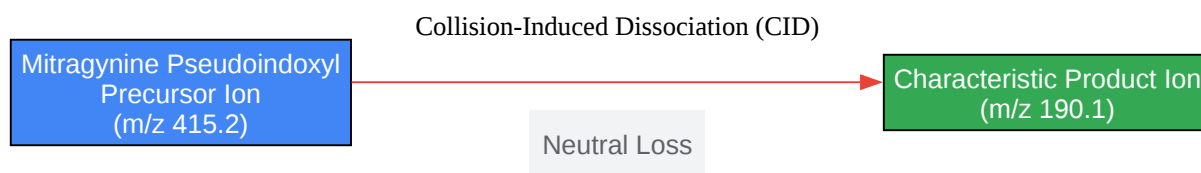
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).
- Vortex briefly and transfer the reconstituted solution to the labeled autosampler vials for HPLC-MS/MS analysis.

Visualizations



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Caption: Experimental workflow for the HPLC-MS/MS analysis of **Mitragynine Pseudoindoxyl**.



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Caption: Simplified fragmentation pathway of **Mitragynine Pseudoindoxyl** in MS/MS.

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